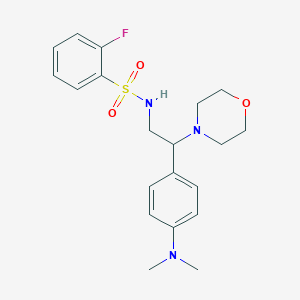

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-fluorobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-fluorobenzenesulfonamide is a complex organic compound with a unique structure that combines a dimethylamino group, a morpholinoethyl group, and a fluorobenzenesulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-fluorobenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with morpholine in the presence of a suitable catalyst to form an intermediate. This intermediate is then reacted with 2-fluorobenzenesulfonyl chloride under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally,

Biologische Aktivität

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-fluorobenzenesulfonamide, often referred to as ISOX-DUAL, is a compound that has garnered attention for its biological activity, particularly as an inhibitor of bromodomains CBP/p300 and BRD4. This article delves into the synthesis, biological mechanisms, and pharmacological implications of this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound is characterized by its dual inhibitory action against specific bromodomains, which are critical in the regulation of gene expression through epigenetic mechanisms. The synthesis of ISOX-DUAL has been optimized to enhance yield and efficiency. The synthetic route involves several key steps:

- Initial Reaction : An SNAr reaction between 4-bromo-1-fluoro-nitrobenzene and 4-(2-aminoethyl)morpholine.

- Amide Coupling : Subsequent formation of the amide bond followed by cyclization to yield the final product.

The optimized synthetic pathway has demonstrated near-quantitative yields under microwave conditions, significantly reducing the time required for synthesis compared to traditional methods .

ISOX-DUAL functions primarily through the inhibition of CBP/p300 and BRD4 bromodomains. These proteins play pivotal roles in the transcriptional regulation of various genes associated with cancer progression and inflammation. The inhibitory activity was quantified with IC50 values of 0.65 µM for CBP/p300 and 1.5 µM for BRD4, indicating a potent interaction with these targets .

Table 1: Inhibitory Potency of ISOX-DUAL

| Target | IC50 (µM) |

|---|---|

| CBP/p300 | 0.65 |

| BRD4 | 1.5 |

Case Studies and Research Findings

Recent studies have highlighted the potential of ISOX-DUAL in cancer therapy:

- Study on Lung Cancer : A study involving A549 lung carcinoma cells revealed that ISOX-DUAL induced apoptosis through the inhibition of key signaling pathways associated with cell survival. The compound demonstrated significant cytotoxicity, suggesting its potential as an anticancer agent .

- Mechanistic Insights : Further investigations indicated that ISOX-DUAL may disrupt the interaction between bromodomains and acetylated lysines on histones, leading to altered gene expression profiles conducive to tumor suppression .

Pharmacological Implications

The pharmacokinetics of ISOX-DUAL have been explored in various models, showing favorable absorption and distribution characteristics. Additionally, preliminary toxicity assessments indicate a low risk of off-target effects, making it a promising candidate for further development in therapeutic applications.

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Oral Bioavailability | High |

| Half-life | 3 hours |

| Metabolic Stability | Stable |

Eigenschaften

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-2-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26FN3O3S/c1-23(2)17-9-7-16(8-10-17)19(24-11-13-27-14-12-24)15-22-28(25,26)20-6-4-3-5-18(20)21/h3-10,19,22H,11-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDLRFZDLSPAOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2F)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.